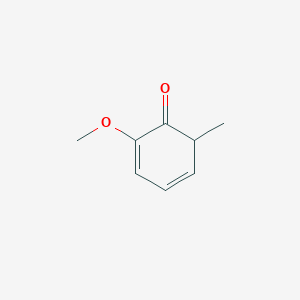
2-Methoxy-6-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure characterized by a methoxy group and a methyl group attached to a cyclohexa-2,4-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the alkylation of 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product . Another method includes the reaction of 2,6-di-tert-butylphenol with 4-methoxybenzaldehyde in the presence of piperidine and acetic anhydride .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield cyclohexenones or cyclohexanones.
Substitution: Electrophilic substitution reactions can occur at the methoxy or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted cyclohexenones, cyclohexanones, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methoxy-6-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can undergo electrophilic attack on its conjugated diene system, leading to the formation of various intermediates and products.
Comparaison Avec Des Composés Similaires
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol
- 2-Methyl-6-(4-methyl-3-cyclohexen-1-yl)hepta-2,5-dien-4-one
Comparison: 2-Methoxy-6-methylcyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
144488-27-7 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-methoxy-6-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C8H10O2/c1-6-4-3-5-7(10-2)8(6)9/h3-6H,1-2H3 |
Clé InChI |
GROKBQYCDCYWQF-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC=C(C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


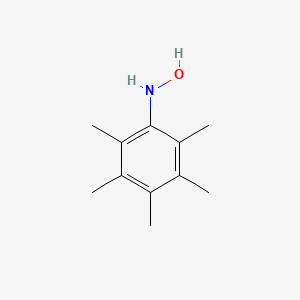
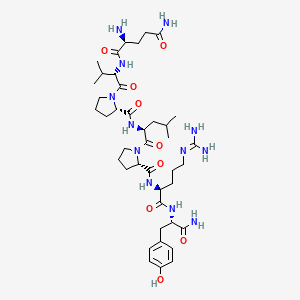
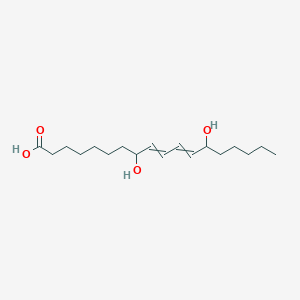
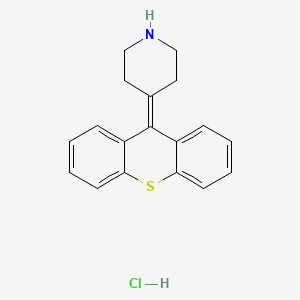


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)


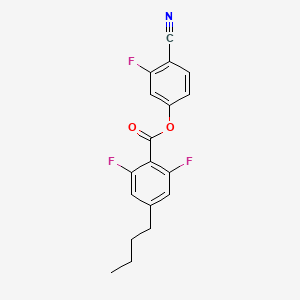
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

